

# Independent Validation of DB-766 (ARV-766) Published Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DB-766   |           |
| Cat. No.:            | B1669854 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for **DB-766**, also known as ARV-766 (Luxdegalutamide), a novel androgen receptor (AR) degrader, with other therapeutic alternatives for metastatic castration-resistant prostate cancer (mCRPC). The information is presented to facilitate independent validation and further research.

Note on Nomenclature: The identifier "**DB-766**" has been associated with at least two distinct molecules in scientific literature. The first is an antileishmanial compound, a bis-arylimidamide derivative. The second, and the focus of this guide, is ARV-766, a Proteolysis Targeting Chimera (PROTAC) developed by Arvinas for the treatment of prostate cancer. Given the recent and extensive clinical development of ARV-766, this guide will focus exclusively on this compound.

## **Comparative Data of ARV-766 and Alternatives**

The following tables summarize the key performance indicators of ARV-766 in comparison to its predecessor, ARV-110 (Bavdegalutamide), and standard-of-care androgen receptor pathway inhibitors (ARPIs), enzalutamide and abiraterone.

Table 1: Efficacy of ARV-766 and Comparators in mCRPC



| Compound                     | Mechanism of<br>Action                              | Patient Population                                                    | Efficacy Endpoint<br>(PSA50 Rate)                                             |
|------------------------------|-----------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------|
| ARV-766<br>(Luxdegalutamide) | PROTAC AR<br>Degrader                               | mCRPC patients with<br>AR ligand-binding<br>domain (LBD)<br>mutations | 41-50%[1][2]                                                                  |
| ARV-110<br>(Bavdegalutamide) | PROTAC AR<br>Degrader                               | mCRPC patients with<br>AR LBD mutations<br>(excluding L702H)          | 36%[3]                                                                        |
| Enzalutamide                 | AR Antagonist                                       | mCRPC (post-<br>chemotherapy)                                         | Prolonged<br>progression-free<br>survival (8.3 vs. 3.0<br>months vs. placebo) |
| Abiraterone Acetate          | Androgen Biosynthesis Inhibitor (CYP17A1 inhibitor) | mCRPC (post-<br>chemotherapy)                                         | Increased overall<br>survival (14.8 vs. 10.9<br>months vs. placebo)<br>[4]    |

Table 2: Safety and Tolerability Profile

| Compound                  | Common Treatment-<br>Related Adverse Events<br>(TRAEs)                              | Discontinuation Rate due to TRAEs     |
|---------------------------|-------------------------------------------------------------------------------------|---------------------------------------|
| ARV-766 (Luxdegalutamide) | Fatigue, nausea, vomiting, diarrhea (mostly Grade 1/2)[2]                           | 4-8%[2][5]                            |
| ARV-110 (Bavdegalutamide) | Nausea, fatigue, vomiting,<br>decreased appetite, diarrhea<br>(mostly Grade 1/2)[2] | 10%[2]                                |
| Enzalutamide              | Fatigue, hot flush, headache, hypertension                                          | Not specified in the provided results |
| Abiraterone Acetate       | Hypertension, hypokalemia, fluid retention[6]                                       | Not specified in the provided results |



### **Experimental Protocols**

Prostate-Specific Antigen (PSA) Response Assessment (PSA50)

The proportion of patients with a best prostate-specific antigen (PSA) decline of ≥50% from baseline (PSA50) is a key endpoint in clinical trials for mCRPC.

- Patient Population: Men with a confirmed diagnosis of metastatic castration-resistant prostate cancer.
- Procedure:
  - A baseline PSA level is established before the initiation of treatment.
  - PSA levels are monitored at regular intervals throughout the study (e.g., every 4 weeks).
  - A PSA50 response is defined as a reduction in the serum PSA level by at least 50% from the baseline measurement. This response must be confirmed by a second consecutive PSA measurement taken at least 3-4 weeks later.
- Data Analysis: The PSA50 rate is calculated as the number of patients achieving a PSA50 response divided by the total number of evaluable patients.

Response Evaluation Criteria in Solid Tumors (RECIST)

RECIST is a standardized set of rules used to assess tumor response in clinical trials.

- Patient Population: Patients with measurable metastatic lesions.
- Procedure:
  - Baseline tumor measurements are obtained using imaging techniques such as CT or MRI.
  - Tumor measurements are repeated at specified intervals during the treatment period.
  - Responses are categorized as:
    - Complete Response (CR): Disappearance of all target lesions.



- Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions.
- Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
- Data Analysis: The overall response rate (ORR) is calculated as the sum of the CR and PR rates.

# Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Mechanism of action of ARV-766, a PROTAC AR degrader.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating an AR degrader.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. ascopubs.org [ascopubs.org]
- 2. Potential of Arvinas' PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 3. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. urologytimes.com [urologytimes.com]
- 6. How ZYTIGA® Works | ZYTIGA® (abiraterone acetate) [zytigahcp.com]
- To cite this document: BenchChem. [Independent Validation of DB-766 (ARV-766) Published Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669854#independent-validation-of-db-766-published-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com